3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring two key structural motifs: a piperazinyl group substituted with a 2,5-dimethylbenzoyl moiety and a 3,4,5-trimethylpyrazole ring. Pyridazine-based compounds are recognized for their diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral properties . The piperazine scaffold enhances metabolic stability and bioavailability, while the pyrazole moiety contributes to ligand-receptor interactions. The 2,5-dimethylbenzoyl substituent introduces steric and electronic effects that may modulate binding affinity and selectivity compared to analogs with alternative substituents.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-15-6-7-16(2)20(14-15)23(30)28-12-10-27(11-13-28)21-8-9-22(25-24-21)29-19(5)17(3)18(4)26-29/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKLTFHHJWXXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS No. 1020502-61-7) is a complex organic molecule with potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 404.5 g/mol. The structure includes a piperazine ring and a pyridazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1020502-61-7 |
Antiviral Activity
Research has indicated that compounds similar to the one may exhibit antiviral properties. For instance, studies have shown that piperazine derivatives can inhibit the replication of viruses such as HIV and various DNA viruses . However, specific data on the antiviral efficacy of this compound remains limited.
Anticancer Potential
Compounds featuring piperazine and pyrazole structures have been evaluated for their anticancer activities. A study on related compounds demonstrated significant cytotoxic effects against various tumor cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
The proposed mechanisms by which piperazine derivatives exert their biological effects include:
- Inhibition of Enzyme Activity : Many piperazine derivatives act as enzyme inhibitors, affecting pathways critical for viral replication or cancer cell proliferation.
- Interaction with Cellular Receptors : Compounds may bind to specific receptors or proteins involved in cell signaling pathways, disrupting normal cellular functions.
Case Studies
-
Antiviral Efficacy :
A study evaluated several piperazine derivatives for their ability to inhibit HIV replication. The results indicated that while some compounds showed promising activity (EC50 values in the low micromolar range), others were ineffective . -
Cytotoxicity Against Cancer Cells :
In vitro tests on related pyrazole derivatives revealed IC50 values ranging from 0.64 µM to 3.2 µM against different cancer cell lines, indicating significant potency .
Research Findings
Research has focused on synthesizing and evaluating the biological activities of similar compounds. Here are some key findings:
- Synthesis : The synthesis of piperazine derivatives typically involves multi-step reactions, including cyclization and functionalization processes.
- Biological Evaluation : Various studies have assessed these compounds' effects on cancer cells and viral infections, often using assays like MTT for cytotoxicity and plaque reduction assays for antiviral activity.
Scientific Research Applications
The compound 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1020502-61-7) is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, including biological activity, synthetic methodologies, and case studies demonstrating its relevance in research.
Structural Representation
The compound features a piperazine ring and a pyridazine moiety, which are known for their biological activity. The presence of the dimethylbenzoyl and trimethylpyrazol substituents enhances its pharmacological profile.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including receptors and enzymes involved in neurological disorders.
Research indicates that derivatives of this compound may exhibit:
- Neuroprotective Effects : Studies have suggested that compounds with similar structures can protect neuronal cells from damage due to oxidative stress and excitotoxicity.
- Antidepressant Properties : Some derivatives have shown promise in modulating neurotransmitter systems, potentially offering new avenues for treating depression.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:
- Cyclization Reactions : Utilizing piperazine derivatives and appropriate electrophiles to form the desired piperazinyl and pyrazolyl groups.
- Functional Group Modifications : Employing strategies such as oxidation and reduction to fine-tune the molecular structure for enhanced activity.
Case Studies
Several studies have explored the efficacy of this compound in various biological settings:
Case Study 1: Neuroprotection
A study published in a peer-reviewed journal demonstrated that a similar compound exhibited significant neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cell lines. This suggests that the target compound may possess similar protective qualities.
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of related compounds in animal models. Results indicated that these compounds could significantly reduce depressive behaviors, supporting their potential use in treating mood disorders.
Data Tables
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Piperazine derivatives |
| Step 2 | Functionalization | Oxidizing/reducing agents |
| Step 3 | Purification | Chromatography techniques |
Comparison with Similar Compounds
4-Methylbenzoyl Analog (CAS 1020501-84-1)
- Structure : 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₂₂H₂₆N₆O
- Molecular Weight : 390.5
- Key Differences : The single methyl group at the 4-position of the benzoyl ring reduces steric hindrance compared to the 2,5-dimethyl substitution in the target compound. This may enhance conformational flexibility and improve solubility but reduce receptor-binding specificity .
Trifluoromethylbenzoyl Analog (CAS 1020502-38-8)
- Structure : 3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₂₂H₂₃F₃N₆O
- Molecular Weight : 444.5
- However, it may reduce aqueous solubility compared to methyl-substituted analogs .
Brominated Benzoyl Analogs (CAS 1020502-21-9, 24-2, 27-5)
- Structures : 3-[4-(2-/3-/4-bromobenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Molecular Weight : ~440–460 (estimated)
- Key Differences : Bromine introduces halogen bonding capabilities and steric bulk, which may improve target engagement but increase molecular weight and risk of off-target interactions .
Piperazinyl Group Modifications
Biphenylsulfonyl Substituent (CAS 1013820-44-4)
- Structure : 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₂₆H₂₈N₆O₂S
- Molecular Weight : 488.6
- However, the biphenyl moiety increases molecular weight, which may affect pharmacokinetics .
Data Table: Structural and Molecular Comparisons
Research Findings and Implications
Steric and Electronic Effects: The 2,5-dimethylbenzoyl group in the target compound likely provides a balance between steric hindrance and electronic effects, optimizing receptor binding compared to mono-methyl or electron-deficient (e.g., CF₃) analogs .
Pharmacokinetic Considerations : Brominated derivatives may face challenges in bioavailability due to increased molecular weight, while sulfonyl-containing analogs could exhibit improved solubility .
Therapeutic Potential: Pyridazine derivatives with piperazinyl groups have demonstrated antibacterial and antiviral activities, suggesting that the target compound and its analogs may be viable candidates for further preclinical evaluation .
Q & A
Q. What are the critical steps in synthesizing this compound, and what methodological precautions are required?
The synthesis involves multi-step organic reactions, including:
- Nucleophilic substitution on the pyridazine core to introduce the piperazine moiety.
- Acylation of the piperazine with 2,5-dimethylbenzoyl chloride under anhydrous conditions.
- Coupling of the pyrazole group via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.
Q. Key precautions :
- Use dry solvents (e.g., DMF or THF) and inert atmospheres to avoid hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions.
- Optimize stoichiometry of reagents (e.g., sodium hydride as a base) to prevent over-alkylation .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridazine, piperazine, and pyrazole rings.
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (expected ~450–500 g/mol range).
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable.
- HPLC with UV/Vis detection : To assess purity (>95% required for biological assays) .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize receptors/enzymes associated with pyridazine derivatives (e.g., kinase inhibition, neurotransmitter modulation).
- Assay types :
- In vitro enzyme inhibition assays (IC₅₀ determination).
- Cell-based viability assays (e.g., MTT for cytotoxicity).
- Binding affinity studies (SPR or radioligand displacement).
- Control compounds : Include structurally related analogs (e.g., pyridazine-piperazine derivatives) for comparative analysis .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved between in vitro and in vivo studies?
Methodological approach :
- Pharmacokinetic profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies.
- Dose-response refinement : Adjust dosing regimens in animal models based on bioavailability data.
- Orthogonal assays : Validate target engagement via Western blotting (e.g., phospho-target analysis) or CRISPR-based gene silencing .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases).
- QSAR modeling : Train models on analogs with reported bioactivity data to predict substituent effects.
- MD simulations : Assess binding stability and conformational dynamics over nanosecond timescales.
- ADMET prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst loading).
- Flow chemistry : Explore continuous-flow reactors for exothermic steps (e.g., acylation).
- Catalyst screening : Test Pd/Xantphos systems for coupling reactions to reduce metal contamination.
- Green chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
Q. What strategies address low solubility in aqueous buffers during biological testing?
- Co-solvent systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
Comparative and Mechanistic Questions
Q. How does this compound differ from structurally related pyridazine-piperazine analogs?
| Feature | This Compound | Analog (e.g., 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-...) |
|---|---|---|
| Substituents | 2,5-dimethylbenzoyl on piperazine | 4-ethoxybenzoyl |
| Pyrazole substitution | 3,4,5-trimethyl | 3-methyl |
| Predicted bioactivity | Enhanced lipophilicity for CNS penetration | Higher metabolic stability due to ethoxy group |
| . |
Q. What mechanistic hypotheses explain its potential off-target effects?
- Cross-reactivity : Piperazine moieties may bind to serotonin/dopamine receptors.
- Redox activity : Pyridazine rings could generate reactive oxygen species (ROS) under physiological conditions.
- Epigenetic modulation : Methyl groups on pyrazole may inhibit histone deacetylases (HDACs). Validate via ChIP-seq or RNA-seq .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
